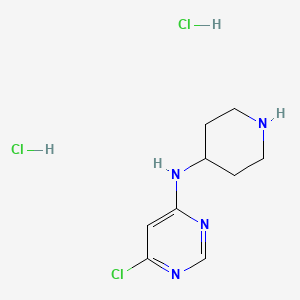

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

説明

特性

IUPAC Name |

6-chloro-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.2ClH/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7;;/h5-7,11H,1-4H2,(H,12,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRMDDWBMIRYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=NC=N2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 6-chloropyrimidine-4-amine with piperidine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often involve bulk custom synthesis and procurement to ensure the compound’s availability for research purposes .

化学反応の分析

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Addition Reactions: The piperidine ring can participate in addition reactions with various electrophiles.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has several scientific research applications:

作用機序

The mechanism of action of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, although the exact pathways and targets are still under investigation . Its effects are mediated through binding to these targets, leading to various biochemical and physiological responses.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrimidine and pyridine derivatives:

Key Observations :

- Core Heterocycle : Pyrimidine-based compounds (e.g., target compound, N-Methyl-6-(pyrrolidin-3-ylmethyl)) are more common in drug discovery due to their hydrogen-bonding capacity and metabolic stability compared to pyridine derivatives .

- Substituent Effects: Piperidine vs. Chlorine vs. Alkyl Groups: The chlorine atom in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions in further derivatization . Salt Forms: Dihydrochloride/hydrochloride salts improve aqueous solubility, critical for in vivo efficacy .

生物活性

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, a compound with the CAS number 1713163-36-0, has garnered interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is characterized by a pyrimidine ring substituted with a piperidine moiety and a chlorine atom. Its molecular formula is , and it is often utilized in research settings as a building block for more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may inhibit specific enzymes and receptors, although detailed pathways remain under investigation. The presence of the piperidine group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride. It has shown promising results against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Moderate activity |

| Escherichia coli | 0.50 μg/mL | Moderate activity |

| Candida albicans | 0.75 μg/mL | Moderate activity |

These findings suggest that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Comparative Studies

When compared to structurally similar compounds, such as 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine, 6-Chloro-N-cyclopropylpyrimidin-4-amine, and others, 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride demonstrates unique biological properties due to its specific substitution pattern.

Table: Comparison of Biological Activity

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-aminedihydrochloride | 0.25 | Moderate antibacterial |

| 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-aminedihydrochloride | 0.50 | Moderate antibacterial |

| 6-Chloro-N-cyclopropylpyrimidin-4-aminedihydrochloride | 1.00 | Weaker antibacterial |

This table illustrates that while all compounds exhibit some level of antimicrobial activity, the piperidine derivative shows enhanced effectiveness against certain pathogens .

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains. For instance, a study demonstrated that formulations containing this compound significantly reduced bacterial load in infected mouse models, indicating its potential as an effective therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。